

Downstream Effects of GNE-987 Treatment: A Technical Guide

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Compound of Interest

Compound Name: GNE-987

Cat. No.: B2378190

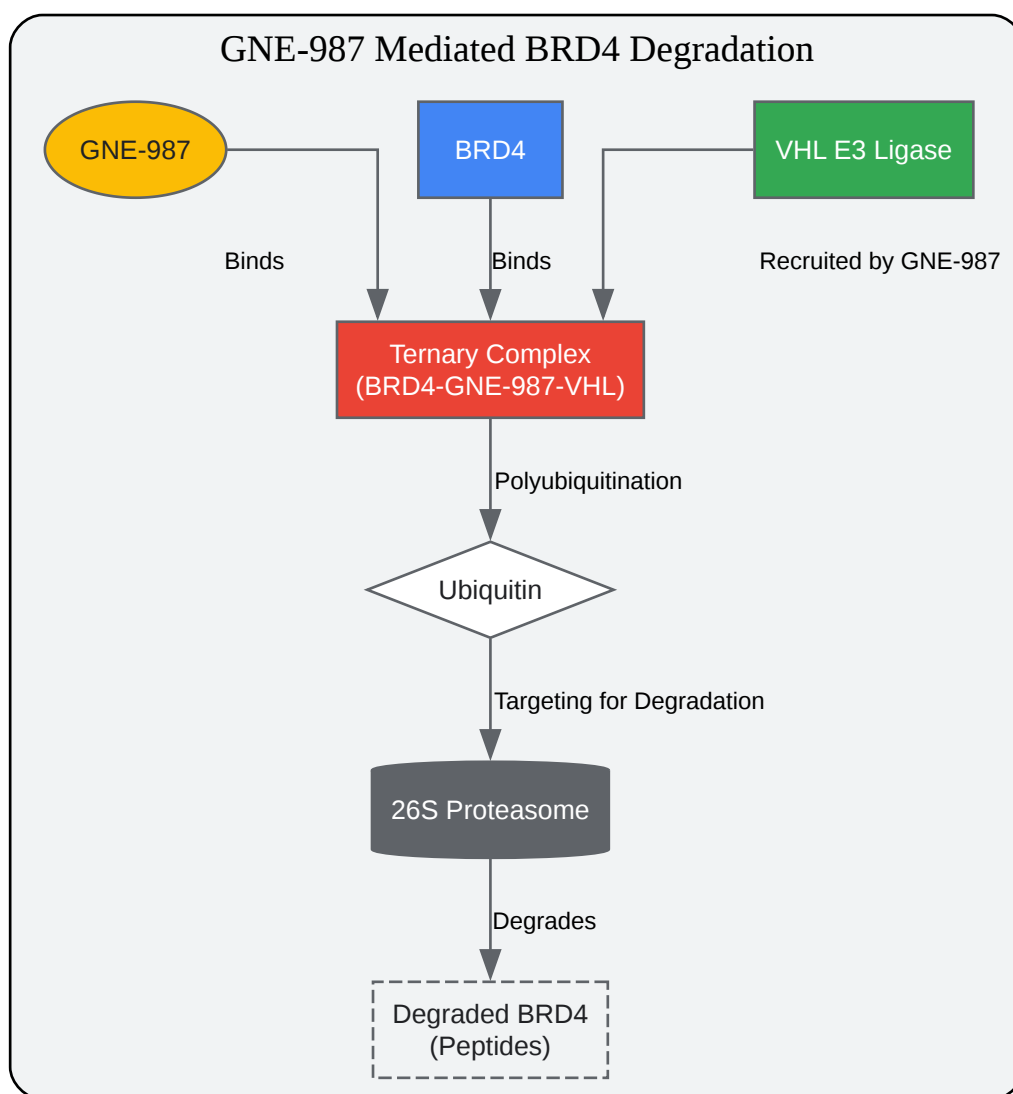
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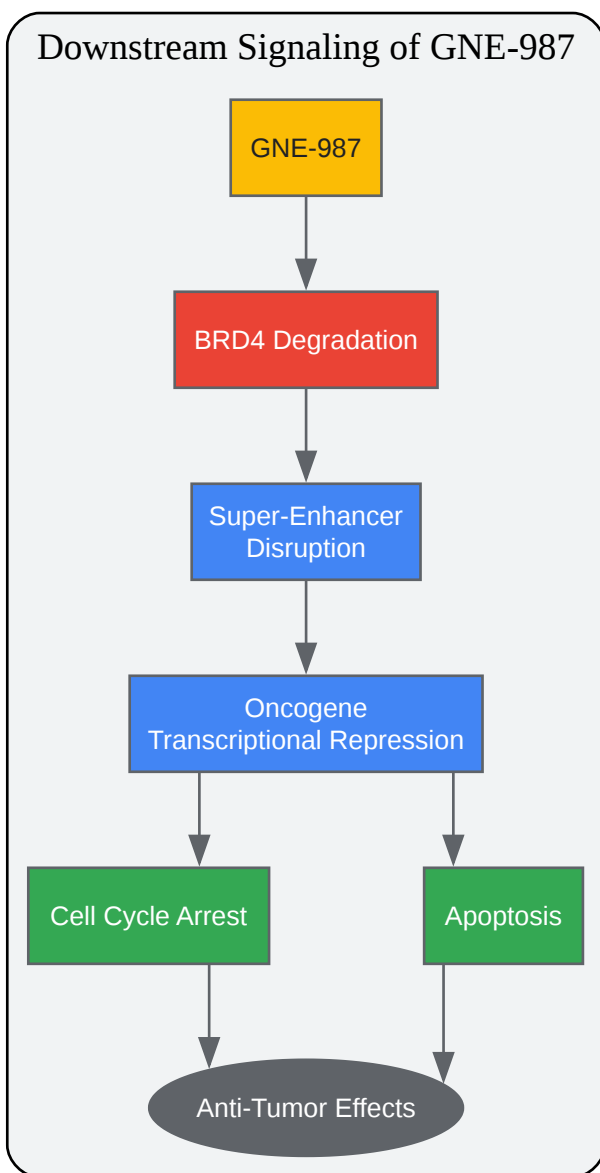
For Researchers, Scientists, and Drug Development Professionals

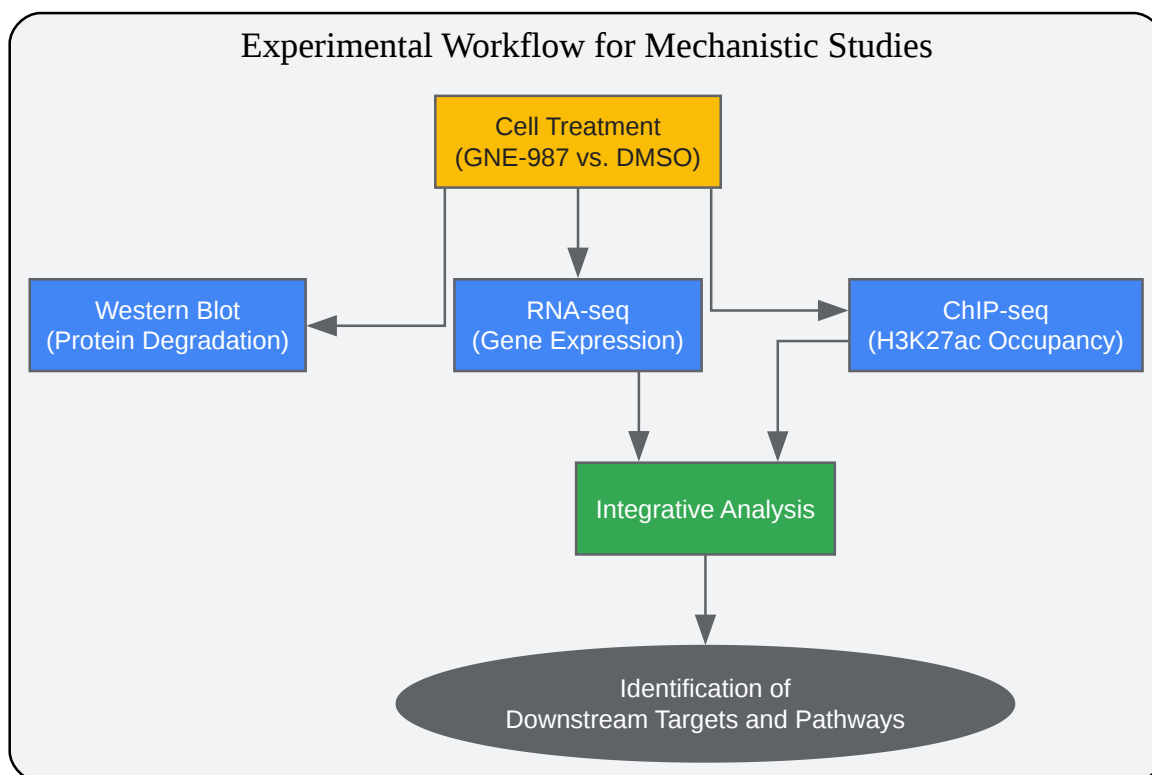
This technical guide provides an in-depth overview of the downstream cellular and molecular effects of **GNE-987**, a potent and selective degrader of Bromodomain and Extra-Terminal (BET) proteins. **GNE-987** is a Proteolysis Targeting Chimera (PROTAC) that orchestrates the ubiquitination and subsequent proteasomal degradation of BET proteins, primarily BRD4, leading to significant anti-tumor activity in various cancer models. This document outlines the mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved.

Core Mechanism of Action

GNE-987 is a heterobifunctional molecule designed to simultaneously bind to a target protein and an E3 ubiquitin ligase.^[1] Specifically, it consists of a ligand that binds to the bromodomains (BD1 and BD2) of BET proteins (BRD2, BRD3, and BRD4) and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.^{[2][3]} This proximity induces the formation of a ternary complex, leading to the polyubiquitination of the BET protein and its subsequent degradation by the 26S proteasome.^{[1][4]} The degradation of BRD4, a key epigenetic reader that regulates the transcription of critical oncogenes, is the primary driver of **GNE-987**'s anti-cancer effects.^{[1][2]}







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